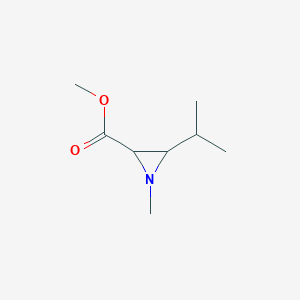

4-Chloro-5-cyano-2-methylthio-6-(p-tolyl)pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyrimidine derivatives is a topic of significant interest due to their pharmacological properties. For instance, a series of 4-piperazinopyrimidines with a methylthio substituent at the 5-position of the pyrimidine ring were synthesized from 2,4,6-trichloropyrimidine and amines, displaying properties such as antiemetic and analgesic activities . Similarly, 1-(4-chloromethylbenzoyl)-3-(4,6-di-substituted pyrimidine-2-yl)thioureas were synthesized using 4-chloromethylbenzoyl isothiocyanate and different amines in dry tetrahydrofuran . Additionally, novel multinucleate pyrimidine chalcogen derivatives were prepared by substituting chlorine at the C-2 position of 2,4-dichloropyrimidine with nucleophilic dichalcogenide anions .

Molecular Structure Analysis

The molecular structures of synthesized pyrimidine derivatives have been characterized using various techniques. For instance, the crystal structures of 4-chloro-2-(phenylselanyl) pyrimidine and 2-(p-tolylselanyl)-4-chloropyrimidine were determined by X-ray crystallography . Similarly, the crystal structure of 3-(4-chlorophenyl)-8-cyano-2-(di-isopropylamino)-5-methyl-7-(methylthio)-pyrido[4,3-d]pyrimidine-4(3H)-one was elucidated, revealing intramolecular hydrogen bonds and weak C···π interactions .

Chemical Reactions Analysis

The reactivity of pyrimidine derivatives has been explored in various studies. For example, chlorination of 4-(perfluoroalkyl)-5-(p-toluenesulfonyl)-2,6-bis(trimethylsilyloxy)pyrimidines led to the formation of chlorinated pyrimidine-2,4(3H,5H)-diones, and their reactions with nucleophiles were investigated . The synthesis of 2-chloro-4-(3-nitrophenoxy) thieno[3,2-d]pyrimidine involved cyclization, chlorination, and nucleophilic substitution steps .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives have been studied through various spectroscopic and computational methods. Vibrational spectra (FT-IR and FT-Raman), multinuclear NMR, and quantum chemical calculations have been employed to understand the properties of these compounds . For example, quantum chemical calculations were used to analyze the structure and stability of 2-chloro-4-(4-fluoro-phenyl)-6-isopropyl-pyrimidine-5-carboxylic acid methyl ester, revealing significant intermolecular interactions .

Aplicaciones Científicas De Investigación

-

Anti-inflammatory Activities

- Field : Medicinal Chemistry

- Application : Pyrimidines are known to have a range of pharmacological effects including anti-inflammatory . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

- Methods : Numerous methods for the synthesis of pyrimidines are described .

- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

-

Synthesis of Pyrano[2,3-d]pyrimidine Derivatives

- Field : Organic Chemistry

- Application : Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate has been reacted with formamide, formic acid, urea, thiourea, semicarbazide, and thiosemicarbazide to give six new pyrano[2,3-d]pyrimidine derivatives .

- Methods : The carbonitrile (C≡N at C-5) and primary amino- (NH2 at C-6) groups of pyran can act as reactive electrophilic and nucleophilic cites, for which reason the compound can be used as an intermediate in the synthesis of a variety of interesting heterocyclic systems .

- Results : The reactions resulted in moderate to high yields (48–78%) .

-

Kinase Inhibitors

Direcciones Futuras

The future directions for the study and application of “4-Chloro-5-cyano-2-methylthio-6-(p-tolyl)pyrimidine” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities. Pyrimidine compounds continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications .

Propiedades

IUPAC Name |

4-chloro-6-(4-methylphenyl)-2-methylsulfanylpyrimidine-5-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3S/c1-8-3-5-9(6-4-8)11-10(7-15)12(14)17-13(16-11)18-2/h3-6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASPBFSRVAPVCDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C(=NC(=N2)SC)Cl)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363081 |

Source

|

| Record name | 4-Chloro-6-(4-methylphenyl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-5-cyano-2-methylthio-6-(p-tolyl)pyrimidine | |

CAS RN |

128640-74-4 |

Source

|

| Record name | 4-Chloro-6-(4-methylphenyl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(3R)-1-[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-oxopyrrolidin-3-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-[[(2S)-2,6-diaminohexanoyl]amino]-4-oxobutanoic acid](/img/structure/B145177.png)

![1-(3-Oxabicyclo[3.1.0]hexan-1-yl)-2-propanone](/img/structure/B145187.png)

![Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate](/img/structure/B145192.png)